molecular formula C16H16ClNO2 B5719774 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide

Cat. No.: B5719774
M. Wt: 289.75 g/mol
InChI Key: SXFTVSAEFHAWQW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide is an organic compound with a complex structure that includes chloro, methoxy, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene or dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
  • 2-chloro-N-phenylacetamide
  • 2-chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide

Uniqueness

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-10-4-6-12(13(17)8-10)16(19)18-14-9-11(2)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFTVSAEFHAWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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